
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane
Descripción general
Descripción
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane, also known as PMMAE, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of N-substituted pyrrolidine derivatives and has shown potential in various scientific applications.
Aplicaciones Científicas De Investigación
Efficient Synthesis of Amino Acids
One study demonstrates an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, highlighting the compound's utility in synthesizing amino acid derivatives with excellent yields and purities (M. Cal et al., 2012).
Hydrogen Bonding Patterns
Research on the hydrogen-bonding patterns of enaminones, including compounds structurally related to the pyrrolidinyl moiety, reveals insights into the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to the understanding of molecular interactions (James L. Balderson et al., 2007).
Supramolecular Networks
A study on the crystal structure of a 1:1 adduct involving a pyridyl compound shows the formation of a two-dimensional supramolecular network, underlining the role of intermolecular hydrogen bonds in organizing molecular structures (S. Lush et al., 2011).
High-Performance Polymers
Research into pyridine-containing polymers for their thermal, mechanical, and optical properties illustrates the potential of such compounds in creating high-performance materials with specific structural features for advanced applications (Y. Guan et al., 2015).
Metal-Free Organic Synthesis
A metal-free method for synthesizing polysubstituted pyrrole derivatives showcases the utility of related compounds in facilitating organic reactions under environmentally friendly conditions (Amrendra Kumar et al., 2017).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatized bis(pyrrol-2-yl) arylenes, indicates the significance of these compounds in electronic and optoelectronic applications (G. Sotzing et al., 1996).
Propiedades
IUPAC Name |
benzyl N-methyl-N-[1-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-10-12-20(13-11-18)21(16-24-14-6-7-15-24)23(2)22(25)26-17-19-8-4-3-5-9-19/h3-5,8-13,21H,6-7,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYYVIJYVPBYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375210 | |
| Record name | Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane | |
CAS RN |
675602-72-9 | |
| Record name | Carbamic acid, methyl[1-(4-methylphenyl)-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




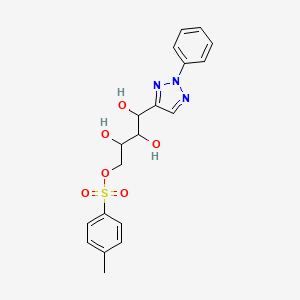
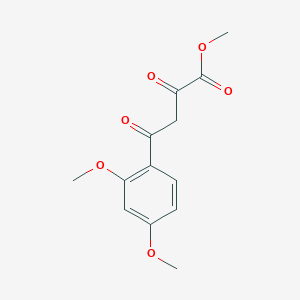
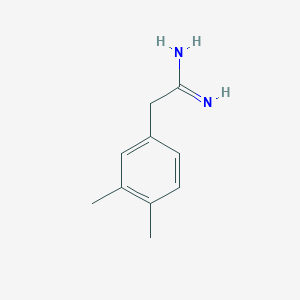
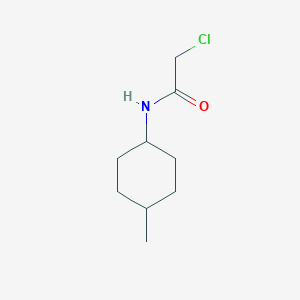
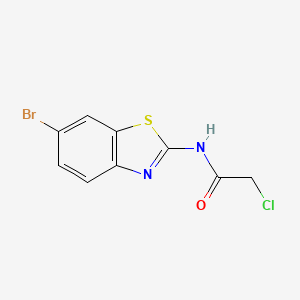

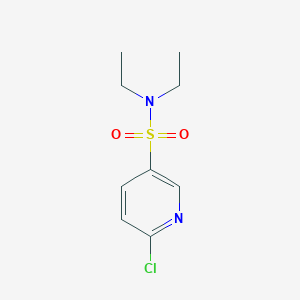
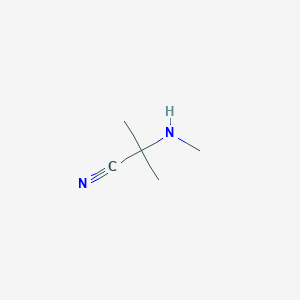
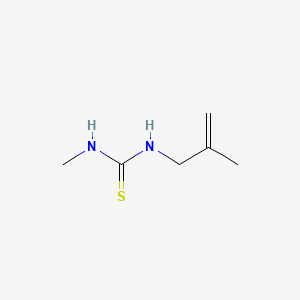
![(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B1621720.png)

![[(4-Bromo-3-chlorophenyl)amino]hydrazinomethane-1-thione](/img/structure/B1621722.png)
![(3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1621724.png)